N-((1-(trifluoromethyl)piperidin-4-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1-(trifluoromethyl)piperidin-4-yl)methyl)acetamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds with piperidine moieties are significant in the pharmaceutical industry due to their wide range of biological activities and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(trifluoromethyl)piperidin-4-yl)methyl)acetamide typically involves the reaction of 1-(trifluoromethyl)piperidine with acetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the acetamide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-((1-(trifluoromethyl)piperidin-4-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
N-((1-(trifluoromethyl)piperidin-4-yl)methyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-((1-(trifluoromethyl)piperidin-4-yl)methyl)acetamide involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
N-(piperidin-4-yl)methylacetamide: Lacks the trifluoromethyl group, which may affect its biological activity.
N-(1-(trifluoromethyl)piperidin-4-yl)acetamide: Similar structure but different substitution pattern.
N-(4-(trifluoromethyl)piperidin-1-yl)acetamide: Different position of the trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in N-((1-(trifluoromethyl)piperidin-4-yl)methyl)acetamide imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and make it a valuable compound for research and development .
Properties
Molecular Formula |
C9H15F3N2O |
---|---|
Molecular Weight |
224.22 g/mol |
IUPAC Name |
N-[[1-(trifluoromethyl)piperidin-4-yl]methyl]acetamide |
InChI |
InChI=1S/C9H15F3N2O/c1-7(15)13-6-8-2-4-14(5-3-8)9(10,11)12/h8H,2-6H2,1H3,(H,13,15) |
InChI Key |
XBUGVOWBNLMBII-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC1CCN(CC1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.